molecular formula C12H24N2S B13264333 N-[2-(Piperidin-1-yl)ethyl]thian-3-amine

N-[2-(Piperidin-1-yl)ethyl]thian-3-amine

Cat. No.: B13264333
M. Wt: 228.40 g/mol
InChI Key: YVRHDVVHSYKEJC-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-yl)ethyl]thian-3-amine is a tertiary amine featuring a thiane (tetrahydrothiopyran) ring linked via an ethyl spacer to a piperidine moiety. This compound combines sulfur-containing heterocyclic and aliphatic amine functionalities, which may influence its physicochemical properties (e.g., lipophilicity, basicity) and biological activity.

Properties

Molecular Formula

C12H24N2S

Molecular Weight

228.40 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)thian-3-amine

InChI

InChI=1S/C12H24N2S/c1-2-7-14(8-3-1)9-6-13-12-5-4-10-15-11-12/h12-13H,1-11H2

InChI Key

YVRHDVVHSYKEJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2CCCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine typically involves the reaction of piperidine with ethylamine under specific conditions. The process may include steps such as cyclization, hydrogenation, and amination . The exact conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-yl)ethyl]thian-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is compared to derivatives with variations in the heterocyclic ring, linker, or amine group (Table 1).

Table 1: Structural Comparison of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine and Analogs

Compound Name Substituent (R) Molecular Formula Key Features Reference
This compound Piperidin-1-yl C₁₂H₂₃N₃S Piperidine-ethyl-thiane backbone [11]
N-[2-(Thiophen-2-yl)ethyl]thian-3-amine Thiophen-2-yl C₁₁H₁₈N₂S Thiophene substitution; higher aromaticity [11]
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine Cyclohexenyl C₁₂H₂₀N₂S Cyclohexene ring; unsaturated hydrocarbon [15]
3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Piperidin-1-yl (bicyclic system) C₂₈H₃₅F₂N₃OS Bicyclic scaffold; fluorinated aryl groups [6]
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one Piperidin-1-yl (thiopyrimidinone) C₁₀H₁₆N₄OS Thiopyrimidinone core; antimicrobial activity [5]
Key Observations:
  • Piperidine vs.
  • Linker Flexibility : Ethyl spacers are common in analogs, but longer or branched linkers (e.g., in bicyclic systems) may alter conformational stability and receptor binding .
  • Heterocyclic Core: Thiopyrimidinone derivatives (e.g., 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one) exhibit antimicrobial activity, suggesting that the thian-3-amine core might similarly interact with microbial targets .

Physicochemical Properties

  • Basicity : The piperidine nitrogen (pKa ~10.5) contributes to higher basicity than morpholine or pyrrolidine analogs, affecting solubility and protonation state in physiological environments .

Biological Activity

N-[2-(Piperidin-1-yl)ethyl]thian-3-amine is a compound of significant interest in pharmacology due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thian (sulfur-containing) moiety linked to a piperidine group through an ethyl chain. This structural configuration contributes to its distinct chemical properties, which may influence its interaction with biological targets.

Research indicates that this compound may act on various molecular targets, including:

  • Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly the 5-HT6 receptor, which is involved in cognitive functions and appetite regulation. This interaction suggests potential applications in treating psychiatric disorders such as schizophrenia and obesity .
  • Enzymatic Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes, such as lysosomal phospholipase A2 (LPLA), which plays a role in phospholipid metabolism. In vitro assays indicated that certain concentrations of this compound effectively inhibited LPLA activity, suggesting potential therapeutic applications in conditions related to phospholipid accumulation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Serotonin Receptor Interaction Acts as an antagonist or modulator at the 5-HT6 receptor, influencing cognitive processes and appetite.
Antimicrobial Properties Preliminary studies suggest potential antimicrobial and antiviral properties.
Enzyme Inhibition Inhibits lysosomal phospholipase A2 (LPLA), impacting phospholipid metabolism.

Case Studies and Research Findings

  • Serotonin Receptor Interaction : Research has shown that derivatives of compounds similar to this compound exhibit significant activity against serotonin receptors. This modulation can influence cognitive processes, indicating therapeutic potential for psychiatric disorders .
  • Antimicrobial Properties : Initial investigations have indicated that this compound may possess antimicrobial properties. Further biological evaluations are warranted to substantiate these claims .
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit LPLA was confirmed through in vitro assays, where it demonstrated effective inhibition at certain concentrations. This suggests a potential role in treating diseases associated with phospholipid accumulation .

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